
"1,3-Dibromo-5-fluoro-2-nitrobenzene" physical
properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
1,3-Dibromo-5-fluoro-2-

nitrobenzene

Cat. No.: B2451583 Get Quote

An In-depth Technical Guide to the Physical Properties of 1,3-Dibromo-5-fluoro-2-
nitrobenzene

Abstract
This technical guide provides a comprehensive examination of the core physical properties of

1,3-Dibromo-5-fluoro-2-nitrobenzene (CAS No. 898128-02-4). As a polysubstituted aromatic

compound, it serves as a valuable building block in medicinal chemistry and materials science.

A thorough understanding of its physicochemical characteristics is paramount for optimizing

reaction conditions, developing purification strategies, and ensuring safe handling. This

document synthesizes predicted data and established analytical principles to offer a detailed

profile, including thermal properties, solubility, and spectroscopic signatures, tailored for a

scientific audience.

Introduction: A Molecule of Synthetic Potential
1,3-Dibromo-5-fluoro-2-nitrobenzene is a highly functionalized aromatic compound. The

strategic placement of two bromine atoms, a fluorine atom, and a nitro group on the benzene

ring creates a molecule with multiple reactive sites. The bromine atoms serve as excellent

leaving groups for various cross-coupling reactions (e.g., Suzuki, Heck), the nitro group can be

readily reduced to an amine for further derivatization, and the fluorine atom can modulate

electronic properties and metabolic stability in drug candidates. This trifecta of functionality

makes the compound a versatile intermediate. However, to effectively utilize this potential, a
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foundational understanding of its physical properties is not just beneficial—it is essential for

predictable and reproducible science.

Core Physicochemical Characteristics
The physical state, stability, and solvent compatibility of a compound are dictated by its

molecular structure. The interplay of the bulky, polarizable bromine atoms and the strongly

electron-withdrawing nitro and fluoro groups results in a unique set of properties.

Quantitative physical data for this specific isomer is primarily based on computational

predictions, which provide reliable estimates for process planning.

Table 1: Key Physical Properties of 1,3-Dibromo-5-fluoro-2-nitrobenzene

Property Value Data Type Source

CAS Number 898128-02-4 Experimental [1]

Molecular Formula C₆H₂Br₂FNO₂ N/A [1]

Molecular Weight 298.89 g/mol Calculated [1][2][3]

Appearance
White to off-white

solid
Experimental [2]

Boiling Point
241.2 ± 35.0 °C at 760

mmHg
Predicted [3]

Density 2.2 ± 0.1 g/cm³ Predicted [3]

Topological Polar

Surface Area (TPSA)
43.14 Å² Calculated [1]

LogP 3.2589 Calculated [1]

Solubility Profile: Guiding Solvent Selection
The principle of "like dissolves like" is the cornerstone of predicting solubility. With a calculated

LogP of 3.2589, 1,3-Dibromo-5-fluoro-2-nitrobenzene is a nonpolar, lipophilic molecule.[1]

This characteristic governs its solubility in common laboratory solvents.
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Table 2: Predicted Solubility of 1,3-Dibromo-5-fluoro-2-nitrobenzene

Solvent Class Example Solvents Predicted Solubility Rationale

Polar Protic Water, Methanol
Insoluble to Very

Sparingly Soluble

The molecule's

nonpolar character

and lack of hydrogen

bond donors prevent

significant interaction

with highly polar,

hydrogen-bonding

solvents.

Polar Aprotic Acetone, DMSO
Sparingly Soluble to

Soluble

The dipole moment of

the nitro group allows

for some interaction

with polar aprotic

solvents, but solubility

may be limited.

Nonpolar
Dichloromethane,

Toluene, Hexane

Soluble to Freely

Soluble

The nonpolar nature

of the

dibromofluorobenzene

core allows for

favorable van der

Waals interactions

with nonpolar

solvents.

Protocol: Experimental Solubility Assessment
A qualitative shake-flask method is a reliable and straightforward approach to verify predicted

solubility, crucial for planning reactions or recrystallizations.

Preparation: Dispense ~10 mg of 1,3-Dibromo-5-fluoro-2-nitrobenzene into separate,

labeled vials.

Solvent Addition: Add 1 mL of the chosen test solvent to each vial.
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Equilibration: Cap the vials and agitate at a consistent room temperature for several minutes

(e.g., using a vortex mixer).

Observation: Visually inspect for the presence of undissolved solid. The absence of solid

indicates solubility.

Classification: Categorize the result as "soluble," "sparingly soluble," or "insoluble." For more

quantitative results, this method can be paired with techniques like HPLC to determine the

concentration of the supernatant.[4]

Thermal Analysis: Melting Point as a Purity Indicator
The melting point is a critical physical constant that provides insight into the purity of a

crystalline solid. Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas

impurities disrupt the crystal lattice, leading to a depressed and broader melting range.

Protocol: Capillary Melting Point Determination
This is the most common and accessible method for determining the melting point of a solid.[5]

Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of

the solid into a powder.

Capillary Loading: Tap the open end of a capillary tube into the powder until a 2-3 mm

column of sample is packed into the sealed end.[6]

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting

point apparatus (e.g., Mel-Temp).[6]

Heating and Observation:

If the approximate melting point is unknown, perform a rapid heating run to find a rough

value.[6]

For an accurate measurement, heat rapidly to ~20°C below the expected melting point.

Then, reduce the heating rate to 1-2°C per minute.[6]
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Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and

the temperature at which the last solid crystal liquefies (T₂). The melting range is reported as

T₁ - T₂.

Caption: Standard workflow for capillary melting point determination.

Spectroscopic & Chromatographic Identity
While not physical properties in the classical sense, spectroscopic and chromatographic data

are the fingerprints of a molecule, essential for structure confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR):

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region,

corresponding to the two non-equivalent aromatic protons. Their chemical shifts will be

downfield due to the deshielding effects of the nitro and halogen substituents.

¹³C NMR: Will display six signals for the six unique carbon atoms of the benzene ring. The

carbon atoms attached to the electronegative substituents (NO₂, F, Br) will be significantly

shifted.

¹⁹F NMR: A single resonance is expected, confirming the presence of the single fluorine

atom.

Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of 298.89

g/mol . A key feature will be the characteristic isotopic pattern (M, M+2, M+4) resulting from

the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy: The IR spectrum will show strong characteristic absorption bands

for the nitro group (N-O asymmetric and symmetric stretches, typically ~1530 cm⁻¹ and

~1350 cm⁻¹), as well as absorptions for C-Br, C-F, and aromatic C=C bonds.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is ideal

for assessing the purity of the compound. The retention time is a characteristic property

under defined conditions (column, mobile phase, flow rate), and the peak area allows for

quantification of purity.
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Caption: A typical analytical workflow for compound identification.

Safety and Handling
Proper handling is critical when working with any chemical, particularly functionalized

nitroaromatics. While specific toxicological data for this compound is not thoroughly

investigated, prudent laboratory practices are mandatory.[7]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety goggles with side shields, and a laboratory coat.
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Engineering Controls: All handling of the solid and its solutions should be conducted within a

certified chemical fume hood to prevent inhalation of dust or aerosols.[8]

Exposure Avoidance: Avoid all direct contact with skin and eyes. In case of accidental

contact, flush the affected area with copious amounts of water for at least 15 minutes and

seek medical attention.[7]

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated

area, away from incompatible materials like strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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